Home > Products > Screening Compounds P131529 > 7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione - 838866-74-3

7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3107027
CAS Number: 838866-74-3
Molecular Formula: C21H27N5O2
Molecular Weight: 381.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (DYDP)

  • Compound Description: DYDP is a xanthine-based bronchodilator investigated for its anti-asthmatic properties. []

8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione (Linagliptin)

  • Compound Description: Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. [, , ]

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, alongside its 8-alkylamino substituted derivatives, was synthesized and evaluated for electrocardiographic, antiarrhythmic, and hypotensive activities, also demonstrating alpha(1)- and alpha(2)-adrenoreceptor affinities. []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a key intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, specifically utilized for introducing a thietane protecting group at the N7 position. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This molecule serves as a crucial intermediate in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, achieved through the alkylation of 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound acts as a versatile intermediate in the synthesis of 8-amino-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This group of compounds represents a series of intermediates generated by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines. []

8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds represents the target structures obtained by removing the thietanyl protecting group from the corresponding 8-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones. []

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This molecule represents a key intermediate utilized in synthesizing a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, designed and evaluated for their antiasthmatic activity. []

8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (Compound 66)

  • Compound Description: Compound 66 is a potent and selective A2B adenosine receptor antagonist developed through molecular modeling studies, including CoMFA. []

8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (Compound 80)

  • Compound Description: Compound 80 is another A2B adenosine receptor antagonist identified in the same study as Compound 66. It possesses a simplified structure compared to Compound 66 while maintaining high affinity and selectivity for the A2B subtype. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a novel, selective, and orally active dual adenosine A1 and A2A receptor antagonist investigated for its therapeutic potential in treating Parkinson’s disease and cognitive impairments. []

8-((E)-2-(3,4-dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002/Istradefylline)

  • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist studied for its efficacy in treating Parkinson’s disease. [, , , ]

3,7-dihydro-1,3-dimethyl-7-2 [(1-methyl-2-phenylethyl)-amino-ethyl]-1H-purine-2,6-dione (Fenetylline/Captagon)

  • Compound Description: Fenetylline is a central nervous system stimulant. []

R(+)-(8-[(1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione) (SDZ MKS 492)

  • Compound Description: SDZ MKS 492 is a compound that exhibits bronchodilatory and anti-inflammatory activity. [, ]

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (Compound I)

  • Compound Description: This compound serves as a structural analog to 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione (Compound III). []

Properties

CAS Number

838866-74-3

Product Name

7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione

Molecular Formula

C21H27N5O2

Molecular Weight

381.48

InChI

InChI=1S/C21H27N5O2/c1-15-9-7-8-12-25(15)14-17-22-19-18(20(27)24(3)21(28)23(19)2)26(17)13-16-10-5-4-6-11-16/h4-6,10-11,15H,7-9,12-14H2,1-3H3

InChI Key

YUSHKOVSUQANJS-UHFFFAOYSA-N

SMILES

CC1CCCCN1CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.